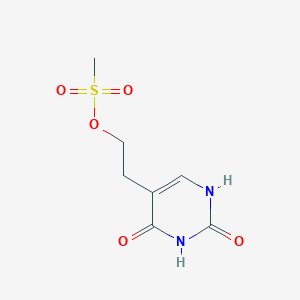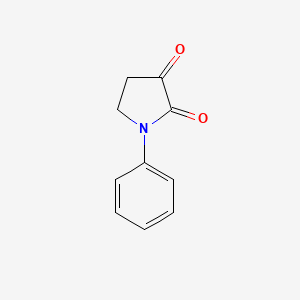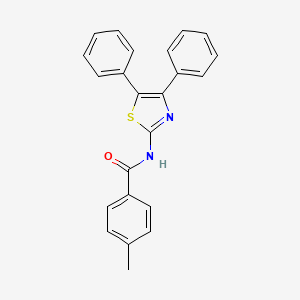
5'-O-TBDMS-dU
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Tert-Butyldimethylsilyl-2’-deoxyuridine (5’-O-TBDMS-dU) is a modified nucleoside used primarily in the synthesis of oligoribonucleotides. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group at the 5’-hydroxyl position of 2’-deoxyuridine. This modification is crucial for protecting the hydroxyl group during various chemical reactions, making it a valuable compound in nucleic acid chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-TBDMS-dU typically involves the protection of the 5’-hydroxyl group of 2’-deoxyuridine with a TBDMS group. This is achieved by reacting 2’-deoxyuridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or silver nitrate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for 5’-O-TBDMS-dU are not extensively documented, the general approach involves large-scale synthesis using automated synthesizers. These synthesizers employ the phosphoramidite approach, which is well-suited for the production of nucleoside derivatives. The process ensures high coupling efficiency and minimizes side reactions .
Chemical Reactions Analysis
Types of Reactions
5’-O-TBDMS-dU undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized to form silanols.
Reduction: Reduction reactions can remove the TBDMS group, yielding the free hydroxyl group.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) are used to cleave the TBDMS group.
Major Products Formed
The major products formed from these reactions include silanols, free hydroxyl groups, and various substituted derivatives of 2’-deoxyuridine .
Scientific Research Applications
5’-O-TBDMS-dU is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of oligoribonucleotides and other nucleic acid derivatives.
Biology: It is used in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Industry: It is utilized in the production of synthetic nucleic acids for various industrial applications
Mechanism of Action
The mechanism of action of 5’-O-TBDMS-dU involves the protection of the 5’-hydroxyl group, which prevents unwanted side reactions during chemical synthesis. The TBDMS group is selectively cleaved under specific conditions, allowing for the controlled release of the free hydroxyl group. This selective protection and deprotection mechanism is crucial for the efficient synthesis of nucleic acid derivatives .
Comparison with Similar Compounds
Similar Compounds
5’-O-TBDMS-ribonucleosides: These compounds have similar protective groups but are based on ribonucleosides instead of deoxyribonucleosides.
2’-O-TBDMS-nucleosides: These compounds have the TBDMS group at the 2’-hydroxyl position.
5’-O-Dimethoxytrityl-nucleosides: These compounds use a different protective group (dimethoxytrityl) at the 5’-hydroxyl position
Uniqueness
5’-O-TBDMS-dU is unique due to its specific modification at the 5’-hydroxyl position, which provides selective protection during chemical synthesis. This makes it particularly valuable for the synthesis of oligoribonucleotides and other nucleic acid derivatives .
Properties
Molecular Formula |
C15H26N2O5Si |
|---|---|
Molecular Weight |
342.46 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H26N2O5Si/c1-15(2,3)23(4,5)21-9-11-10(18)8-13(22-11)17-7-6-12(19)16-14(17)20/h6-7,10-11,13,18H,8-9H2,1-5H3,(H,16,19,20)/t10-,11+,13+/m0/s1 |
InChI Key |
HCSHWGNMXQKRCF-DMDPSCGWSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide](/img/structure/B8762656.png)










